rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
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Overview
Description
rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis is a chiral compound with significant applications in organic chemistry and medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its cis configuration, where the substituents on the ring are on the same side, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis typically involves the reduction of corresponding ketones or aldehydes. One common method includes the catalytic hydrogenation of 3-methylpiperidin-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often require a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-methylpiperidin-4-one.
Reduction: Fully saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of piperidine.
Scientific Research Applications
rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride, cis
- rac-(3R,4S)-3,4-dimethylpiperidine hydrochloride, cis
- rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis
Uniqueness
rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cis configuration and the presence of both a hydroxyl group and a methyl group on the piperidine ring make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
955028-94-1 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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